molecular formula C8H8FNO B1304790 4-Fluoro-3-methylbenzamide CAS No. 261945-92-0

4-Fluoro-3-methylbenzamide

Cat. No.: B1304790
CAS No.: 261945-92-0
M. Wt: 153.15 g/mol
InChI Key: JIZAZPRNIWVYAX-UHFFFAOYSA-N
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Description

4-Fluoro-3-methylbenzamide is an organic compound with the molecular formula C8H8FNO. It is characterized by a benzene ring substituted with a fluorine atom at the fourth position and a methyl group at the third position, along with an amide functional group. This compound appears as white crystals and is commonly used as an intermediate in organic synthesis due to its unique electronic properties .

Mechanism of Action

Target of Action

It’s known that the compound is widely used in organic synthesis reactions , suggesting that it may interact with a variety of molecular targets.

Mode of Action

It’s known that the compound has certain electronic effects, which allows it to participate in aromatic and catalytic reactions . It also has the ability to regulate acidity and enzyme activity .

Biochemical Pathways

Given its role in organic synthesis reactions , it’s likely that it may influence a variety of biochemical pathways.

Pharmacokinetics

It’s known that the compound has a molecular weight of 15315, and a predicted density of 1190±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

It’s known that the compound can participate in aromatic and catalytic reactions, and has the ability to regulate acidity and enzyme activity . These actions suggest that it may have a variety of effects at the molecular and cellular level.

Action Environment

The action of 4-Fluoro-3-methylbenzamide can be influenced by various environmental factors. For instance, it’s known that the compound should be stored sealed, away from fire sources and oxidants, and should avoid contact with air, moisture, and strong alkalis . These factors can influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Fluoro-3-methylbenzamide involves the esterification of 3-methylbenzoic acid with fluoromethanol, followed by hydrolysis to yield the desired amide. The reaction typically requires an acid catalyst and is conducted under reflux conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The process involves the same esterification and hydrolysis steps but is optimized for large-scale production with controlled reaction parameters to maximize yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, methanol, reflux conditions.

Major Products:

Scientific Research Applications

4-Fluoro-3-methylbenzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

    4-Chloro-3-methylbenzamide: Similar structure but with a chlorine atom instead of fluorine.

    4-Bromo-3-methylbenzamide: Contains a bromine atom in place of fluorine.

    4-Iodo-3-methylbenzamide: Features an iodine atom instead of fluorine.

Comparison: 4-Fluoro-3-methylbenzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size make it particularly effective in modulating the compound’s reactivity and interactions with biological targets. This makes this compound a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-fluoro-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZAZPRNIWVYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379108
Record name 4-fluoro-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261945-92-0
Record name 4-fluoro-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261945-92-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

15.70 g (91.0 mmol) 4-fluoro-3-methyl-benzoic acid chloride dissolved in 30 ml THF are added dropwise to 300 ml of conc. ammonia solution and then stirred for 2 hours at ambient temperature. The precipitate formed is filtered off, washed with water and dried.
Quantity
15.7 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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